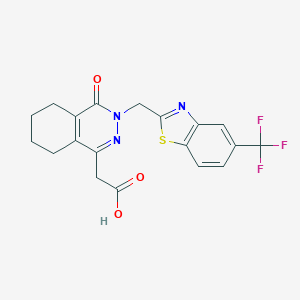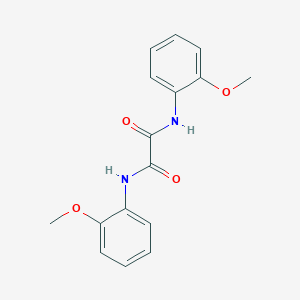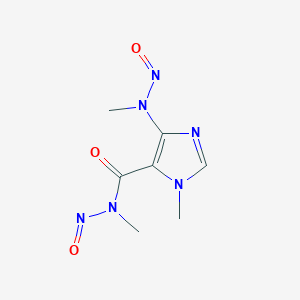
Dinitrosocaffeidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dinitrosocaffeidine (DNC) is a synthetic compound that is used in scientific research to study the biochemical and physiological effects of caffeine. DNC is a potent inhibitor of cyclic nucleotide phosphodiesterases (PDEs), which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, DNC increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism.
作用机制
Dinitrosocaffeidine exerts its effects on cells and tissues by inhibiting PDEs, which are enzymes that degrade cyclic nucleotides such as cAMP and cGMP. By inhibiting PDEs, Dinitrosocaffeidine increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism. Dinitrosocaffeidine has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, CREB, and NF-κB. Dinitrosocaffeidine also affects calcium signaling and mitochondrial function, which are important regulators of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
Dinitrosocaffeidine has been shown to have a range of biochemical and physiological effects on cells and tissues. Dinitrosocaffeidine increases the levels of cyclic nucleotides in cells and tissues, leading to a range of effects on cellular signaling pathways, gene expression, and metabolism. Dinitrosocaffeidine has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, CREB, and NF-κB. Dinitrosocaffeidine also affects calcium signaling and mitochondrial function, which are important regulators of cellular metabolism and energy homeostasis. Dinitrosocaffeidine has been shown to have anti-inflammatory and antioxidant effects, and may have potential therapeutic applications in diseases such as cancer, diabetes, and neurodegenerative disorders.
实验室实验的优点和局限性
Dinitrosocaffeidine has several advantages and limitations for use in lab experiments. Dinitrosocaffeidine is a potent and selective inhibitor of PDEs, which makes it a useful tool for studying cyclic nucleotide signaling pathways and related biological processes. Dinitrosocaffeidine is also relatively easy to synthesize and purify, and is stable under a wide range of conditions. However, Dinitrosocaffeidine has some limitations, including its potential toxicity and the need for careful handling and disposal. Dinitrosocaffeidine may also have off-target effects on other enzymes and signaling pathways, which can complicate data interpretation.
未来方向
There are several future directions for research on Dinitrosocaffeidine and related compounds. One area of interest is the development of more potent and selective inhibitors of PDEs, which could have therapeutic applications in a range of diseases. Another area of interest is the investigation of the effects of Dinitrosocaffeidine and related compounds on cellular metabolism and energy homeostasis, which could lead to the development of novel therapies for metabolic disorders such as obesity and diabetes. Additionally, the potential anti-inflammatory and antioxidant effects of Dinitrosocaffeidine could be further explored in the context of diseases such as cancer and neurodegenerative disorders.
合成方法
Dinitrosocaffeidine can be synthesized from caffeine using a variety of methods, including nitrosation with nitrous acid, nitrosyl chloride, or other nitrosating agents. The reaction typically involves the formation of a nitrosocaffeine intermediate, which is then oxidized to Dinitrosocaffeidine using a suitable oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The purity and yield of Dinitrosocaffeidine can be improved by using column chromatography or other purification techniques.
科学研究应用
Dinitrosocaffeidine has been used in a variety of scientific research applications, including studies of cyclic nucleotide signaling pathways, gene expression, metabolism, and cell proliferation. Dinitrosocaffeidine has been shown to modulate the activity of several key enzymes and transcription factors, including protein kinase A, cAMP response element-binding protein (CREB), and nuclear factor-kappa B (NF-κB). Dinitrosocaffeidine has also been used to investigate the effects of caffeine on cellular metabolism and energy homeostasis, as well as the potential therapeutic applications of caffeine and related compounds in diseases such as cancer, diabetes, and neurodegenerative disorders.
属性
CAS 编号 |
145438-97-7 |
|---|---|
产品名称 |
Dinitrosocaffeidine |
分子式 |
C7H10N6O3 |
分子量 |
226.19 g/mol |
IUPAC 名称 |
N,3-dimethyl-5-[methyl(nitroso)amino]-N-nitrosoimidazole-4-carboxamide |
InChI |
InChI=1S/C7H10N6O3/c1-11-4-8-6(12(2)9-15)5(11)7(14)13(3)10-16/h4H,1-3H3 |
InChI 键 |
GMZOUDFUPHOZBW-UHFFFAOYSA-N |
SMILES |
CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |
规范 SMILES |
CN1C=NC(=C1C(=O)N(C)N=O)N(C)N=O |
其他 CAS 编号 |
145438-97-7 |
同义词 |
dinitrosocaffeidine |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



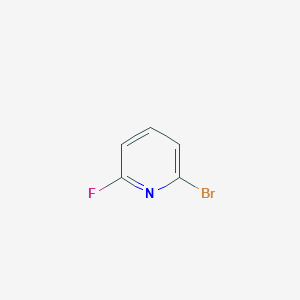
![(2E,4E,6E)-8-Oxo-8-(1,2,5-trimethylspiro[8-oxatricyclo[7.2.1.02,7]dodec-5-ene-12,2'-oxirane]-11-yl)oxyocta-2,4,6-trienoic acid](/img/structure/B132720.png)
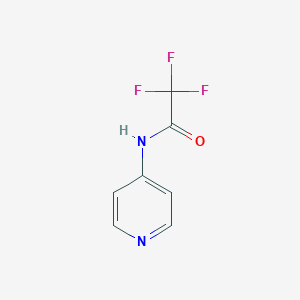
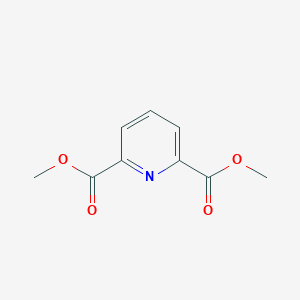
![methyl 2-[4-[(2-methoxy-2-oxoethyl)-nitrosoamino]-N-nitrosoanilino]acetate](/img/structure/B132726.png)
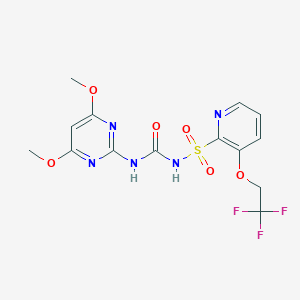
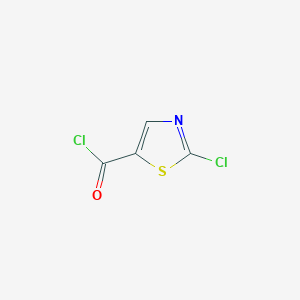
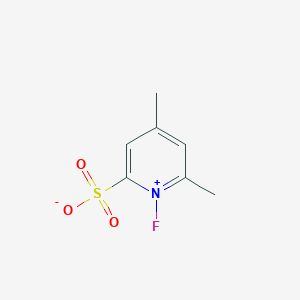
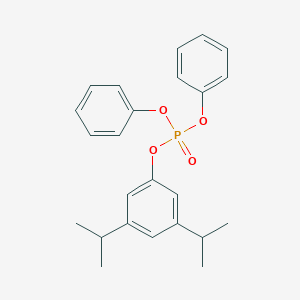
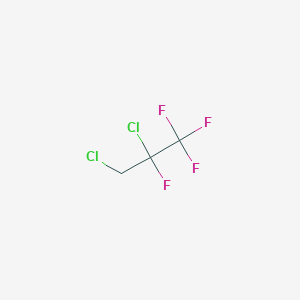
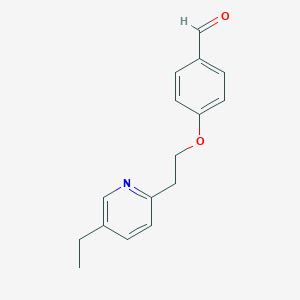
![5-{4-[2-(5-Ethyl-2-pyridyl)ethoxy]benzyl}-2-imino-4-thiazolidinone](/img/structure/B132754.png)
